This compound is cataloged under the CAS number 911805-54-4 and is referenced in various chemical databases, including PubChem . It is primarily studied for its potential applications in medicinal chemistry, particularly concerning antifungal activity and as an impurity reference standard in Miconazole formulations .
The synthesis of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the following steps:
The molecular structure of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide features multiple functional groups that contribute to its biological activity. Key aspects include:
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide can participate in various chemical reactions typical of formamides:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is closely related to its structural analog Miconazole:
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide exhibits several notable physical and chemical properties:
Key parameters include:
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide has several scientific applications:
The systematic name N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide follows International Union of Pure and Applied Chemistry (IUPAC) rules. This name precisely defines:
Table 1: Systematic Identifiers of the Compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide |
| Synonyms | Miconazole Formamide Impurity |
| Canonical SMILES | Clc1ccc(COC(CNC=O)c2ccc(Cl)cc2Cl)c(Cl)c1 |
| InChI Key | Derived from InChI=1S/C₁₆H₁₃Cl₄NO₂/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) |
| CAS Registry | 911805-54-4 |
The compound has the empirical formula C₁₆H₁₃Cl₄NO₂, confirmed across multiple analytical standards and chemical databases [1] [2] [3]. Key molecular metrics include:
Although experimental spectra are not fully detailed in the searched literature, predictions based on functional groups and analogous compounds include:
No single-crystal structure for this specific compound is reported in the searched literature. However, crystallographic data for structurally related dichlorophenyl compounds (e.g., C₁₇H₁₅BrCl₂N₂O₂ [5]) reveal:
Table 2: Predicted Solid-State Properties from Analogous Structures
| Parameter | Value/Description | Source Compound |
|---|---|---|
| Inter-ring Dihedral | >50° | (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone [5] |
| Halogen Bonding | C–Cl···Cl–C (3.3–3.5 Å) | Morpholine derivatives [5] |
| π-Stacking Distance | 3.6–3.9 Å | Dichlorobenzene crystals [10] |
Key distinctions from related compounds highlight structure-function relationships:
The consistent presence of tetrachlorinated biphenyl-like domains across analogues dominates physicochemical behavior, conferring high logP values (>4.0) and characteristic UV profiles. However, the flexible ether linkage and polar formamide in this compound enable distinct crystal packing versus rigid analogues like the morpholine derivative [5].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4